molecular formula C8H11NO2S B14633702 Thiophene, 2-(1,1-dimethylethyl)-5-nitro- CAS No. 57021-46-2

Thiophene, 2-(1,1-dimethylethyl)-5-nitro-

Cat. No.: B14633702
CAS No.: 57021-46-2
M. Wt: 185.25 g/mol
InChI Key: AGTJGQQRPFFRMN-UHFFFAOYSA-N
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Description

Thiophene, 2-(1,1-dimethylethyl)-5-nitro- is an organic compound with the molecular formula C8H11NO2S It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a nitro group (-NO2) at the 5-position and a tert-butyl group (1,1-dimethylethyl) at the 2-position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene, 2-(1,1-dimethylethyl)-5-nitro- typically involves the nitration of 2-(1,1-dimethylethyl)thiophene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the thiophene ring.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, concentration of reagents, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2-(1,1-dimethylethyl)-5-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the nitro group.

    Substitution: Electrophilic reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Thiophene, 2-(1,1-dimethylethyl)-5-nitro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of thiophene, 2-(1,1-dimethylethyl)-5-nitro- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the thiophene ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

    Thiophene, 2-(1,1-dimethylethyl)-: Lacks the nitro group, making it less reactive in redox reactions.

    Thiophene, 2-(1,1-dimethylethyl)-5-fluoro-: Contains a fluorine atom instead of a nitro group, altering its electronic properties and reactivity.

    Thiophene, 2-(1,1-dimethylethyl)-5-chloro-:

Uniqueness

Thiophene, 2-(1,1-dimethylethyl)-5-nitro- is unique due to the presence of both a bulky tert-butyl group and a reactive nitro group on the thiophene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

57021-46-2

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

2-tert-butyl-5-nitrothiophene

InChI

InChI=1S/C8H11NO2S/c1-8(2,3)6-4-5-7(12-6)9(10)11/h4-5H,1-3H3

InChI Key

AGTJGQQRPFFRMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(S1)[N+](=O)[O-]

Origin of Product

United States

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